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Compound of Interest

Compound Name: AN2718

Cat. No.: B1667275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of benzoxaborole-based compounds has introduced a novel class of

therapeutics with significant potential in treating fungal infections. This guide provides a

detailed comparison of AN2718, a promising benzoxaborole antifungal in development, with

other notable benzoxaboroles, namely tavaborole and crisaborole. The comparison focuses on

their mechanisms of action, antifungal efficacy supported by experimental data, and the

methodologies behind these findings.

Mechanism of Action: A Tale of Two Targets
Benzoxaboroles exhibit their therapeutic effects through distinct molecular mechanisms.

AN2718 and tavaborole are potent antifungal agents that target a crucial enzyme in fungal

protein synthesis, while crisaborole functions as an anti-inflammatory agent by modulating a

key enzyme in the inflammatory cascade.

AN2718 and Tavaborole: Inhibitors of Leucyl-tRNA Synthetase (LeuRS)

Both AN2718 and tavaborole exert their antifungal activity by inhibiting fungal leucyl-tRNA

synthetase (LeuRS).[1][2][3][4] This enzyme is essential for the attachment of the amino acid

leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. The boron

atom within the benzoxaborole structure plays a key role by forming a stable adduct with the

terminal adenosine of the tRNA molecule within the editing site of the LeuRS enzyme.[1] This

"trapping" of the tRNA prevents the catalytic cycle from proceeding, ultimately leading to the
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cessation of protein synthesis and fungal cell death.[1] This unique mechanism of action,

known as the oxaborole tRNA trapping (OBORT) mechanism, confers a high degree of

selectivity for fungal LeuRS over its human counterpart.[1]

Crisaborole: A Phosphodiesterase 4 (PDE4) Inhibitor

In contrast to the antifungal benzoxaboroles, crisaborole is an anti-inflammatory agent

approved for the treatment of atopic dermatitis.[5][6] Its mechanism of action involves the

inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine

monophosphate (cAMP).[6] By inhibiting PDE4, crisaborole increases intracellular cAMP levels,

which in turn downregulates the production of pro-inflammatory cytokines. While primarily an

anti-inflammatory drug, some studies have explored its potential antifungal activity.[7][8]

The distinct signaling pathways are illustrated in the diagrams below.
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Mechanism of Action for AN2718 and Tavaborole.
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Mechanism of Action for Crisaborole.

Antifungal Performance: A Quantitative Comparison
The in vitro antifungal activity of benzoxaboroles is primarily assessed by determining the

Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that

prevents visible growth of a microorganism. The data presented below summarizes the

antifungal potency of AN2718 and tavaborole against key fungal pathogens.

Fungal
Species

AN2718 MIC₉₀
(µg/mL)

Tavaborole
MIC Range
(µg/mL)

Tavaborole
MIC₅₀ (µg/mL)

Tavaborole
MIC₉₀ (µg/mL)

Trichophyton

rubrum
0.5[1] 4.0 - 8.0[9] 8.0[9] 8.0[9]

Trichophyton

mentagrophytes
1[1] 4.0 - 8.0[9] 4.0[9] 8.0[9]

Candida albicans 1[1] 2 to >16 16 16

Candida glabrata 0.25[1] - - -

Aspergillus

fumigatus
- 0.5 to 16 2 4
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Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested

isolates are inhibited, respectively. Data for tavaborole against Candida and Aspergillus species

is also available, showing higher MIC values compared to dermatophytes.[10][11]

The inhibitory activity against the target enzyme, LeuRS, is quantified by the half-maximal

inhibitory concentration (IC₅₀).

Compound Target Enzyme Fungal Species IC₅₀ (µM)

AN2718 Cytoplasmic LeuRS Aspergillus fumigatus 2[1]

AN2718 Cytoplasmic LeuRS Candida albicans 4.2[1]

Crisaborole has demonstrated some antifungal activity against Candida albicans and

Malassezia furfur, though it is primarily developed for its anti-inflammatory properties.[7][8]

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC values are determined using the broth microdilution method as standardized by the

Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.[9]

[12][13]
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Experimental Workflow for MIC Determination.

Protocol Steps:

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension

of conidia or sporangiospores is prepared in sterile saline containing a surfactant (e.g.,

Tween 80) and adjusted to a specific concentration using a spectrophotometer or

hemocytometer.

Drug Dilution: A stock solution of the benzoxaborole compound is prepared in a suitable

solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium in a 96-

well microtiter plate.
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Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal

suspension, resulting in a final volume and fungal concentration as specified by the CLSI

guidelines.

Incubation: The plates are incubated at 35°C for a specified period, typically 48 to 72 hours,

depending on the fungal species.

MIC Reading: The MIC is determined as the lowest concentration of the drug at which there

is a complete or significant inhibition of visible fungal growth compared to the drug-free

control well.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
The inhibitory activity of benzoxaboroles against LeuRS is determined by measuring the

inhibition of leucine incorporation into tRNA.[1]

Protocol Steps:

Enzyme and Substrate Preparation: Recombinant fungal LeuRS is purified. The reaction

mixture includes buffer, ATP, radiolabeled leucine (e.g., [¹⁴C]-leucine), and bulk tRNA.

Inhibitor Addition: Varying concentrations of the benzoxaborole inhibitor are added to the

reaction mixture.

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the

LeuRS enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period.

Precipitation and Measurement: The reaction is stopped, and the tRNA is precipitated using

an acid (e.g., trichloroacetic acid). The amount of radiolabeled leucine incorporated into the

precipitated tRNA is quantified using a scintillation counter.

IC₅₀ Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme

activity (IC₅₀) is calculated from the dose-response curve.

Phosphodiesterase 4 (PDE4) Inhibition Assay
The inhibitory effect of crisaborole on PDE4 is typically measured using a fluorescence

polarization (FP)-based assay.[14][15][16][17]
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Protocol Steps:

Reagent Preparation: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP

substrate (e.g., FAM-cAMP), and the test compound (crisaborole) are prepared in an

appropriate assay buffer.

Reaction Setup: The PDE4 enzyme, the test compound at various concentrations, and the

fluorescent cAMP substrate are combined in the wells of a microplate.

Enzymatic Reaction: The reaction is allowed to proceed for a specific time at a controlled

temperature, during which PDE4 hydrolyzes the cAMP substrate to AMP.

Detection: A binding agent that specifically binds to the remaining fluorescent cAMP is

added. The fluorescence polarization of the solution is measured using a plate reader. A

decrease in fluorescence polarization indicates higher PDE4 activity (less substrate

remaining).

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of PDE4

inhibition against the concentration of crisaborole and fitting the data to a dose-response

curve.

Conclusion
AN2718 and tavaborole represent a significant advancement in antifungal therapy due to their

novel mechanism of action targeting fungal LeuRS. Their potent in vitro activity against key

dermatophytes underscores their clinical potential for treating superficial fungal infections.

Crisaborole, while also a benzoxaborole, operates through a distinct anti-inflammatory pathway

by inhibiting PDE4, making it a valuable therapeutic for atopic dermatitis. The experimental

data and detailed protocols provided in this guide offer a comprehensive resource for

researchers and drug development professionals working in the field of antifungal and anti-

inflammatory therapies. Continued research into the benzoxaborole scaffold is likely to yield

further innovative treatments for a range of diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

